![molecular formula C14H15N5O2S2 B417168 1-({[amino(imino)methyl]amino}sulfonyl)-4-[(anilinocarbothioyl)amino]benzene](/img/structure/B417168.png)
1-({[amino(imino)methyl]amino}sulfonyl)-4-[(anilinocarbothioyl)amino]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({[amino(imino)methyl]amino}sulfonyl)-4-[(anilinocarbothioyl)amino]benzene is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a sulfonamide group attached to a benzene ring, along with carbamimidoyl and phenylcarbamothioyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[amino(imino)methyl]amino}sulfonyl)-4-[(anilinocarbothioyl)amino]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminobenzenesulfonamide with phenyl isothiocyanate to form an intermediate, which is then treated with cyanamide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-({[amino(imino)methyl]amino}sulfonyl)-4-[(anilinocarbothioyl)amino]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-({[amino(imino)methyl]amino}sulfonyl)-4-[(anilinocarbothioyl)amino]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic applications.
Industry: It finds applications in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-({[amino(imino)methyl]amino}sulfonyl)-4-[(anilinocarbothioyl)amino]benzene involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of enzymatic activity. Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its biological effects. The exact pathways and molecular targets vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminobenzenesulfonamide: A simpler sulfonamide compound with similar functional groups but lacking the carbamimidoyl and phenylcarbamothioyl groups.
N-phenylthiourea: Contains the phenylcarbamothioyl group but lacks the sulfonamide and carbamimidoyl groups.
Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.
Uniqueness
1-({[amino(imino)methyl]amino}sulfonyl)-4-[(anilinocarbothioyl)amino]benzene is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of biological activities.
Eigenschaften
Molekularformel |
C14H15N5O2S2 |
|---|---|
Molekulargewicht |
349.4g/mol |
IUPAC-Name |
1-[4-(diaminomethylideneamino)sulfonylphenyl]-3-phenylthiourea |
InChI |
InChI=1S/C14H15N5O2S2/c15-13(16)19-23(20,21)12-8-6-11(7-9-12)18-14(22)17-10-4-2-1-3-5-10/h1-9H,(H4,15,16,19)(H2,17,18,22) |
InChI-Schlüssel |
VWCNJSGIFBOJLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


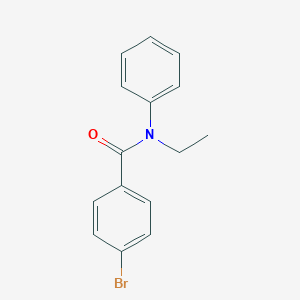
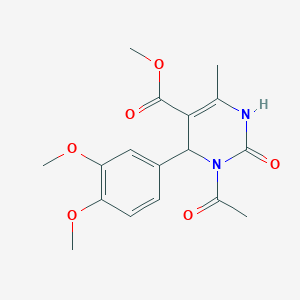
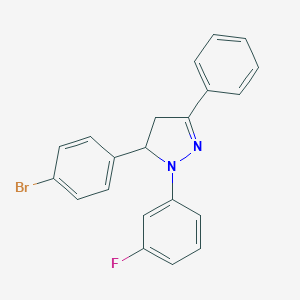
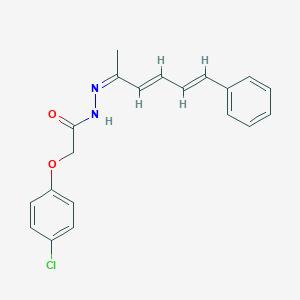
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B417095.png)
![3-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B417097.png)
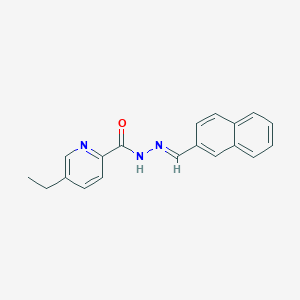
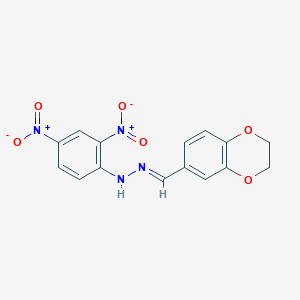
![N-(Benzo[1,3]dioxol-5-ylmethylene-hydrazinocarbonylmethyl)-3-bromo-benzamide](/img/structure/B417101.png)
![[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B417102.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-ethyl-2-pyridinecarbohydrazide](/img/structure/B417106.png)
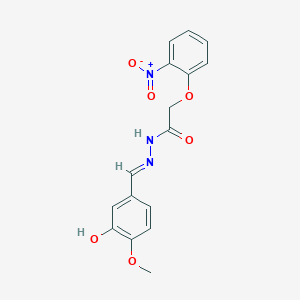
![3,4-Dibromo-6-ethoxy-2-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B417109.png)
![3,4-Dibromo-2-({[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B417110.png)
